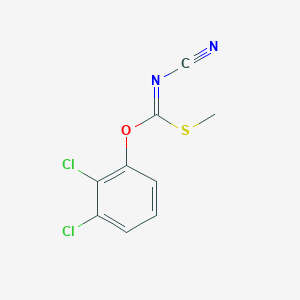
O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate involves several steps. The synthetic route typically includes the reaction of 2,3-dichloroaniline with methyl isothiocyanate under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:
Chemistry: It is used in the study of chemical reactions and mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in their chemical properties and reactivity.
Other carbonimidothioates: These compounds share the carbonimidothioate functional group but may have different substituents and properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl2N2OS |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
(2,3-dichlorophenyl) N-cyano-1-methylsulfanylmethanimidate |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-15-9(13-5-12)14-7-4-2-3-6(10)8(7)11/h2-4H,1H3 |
InChI Key |
UHIAAPBZRYGRKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)OC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


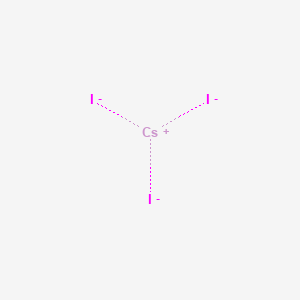

![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
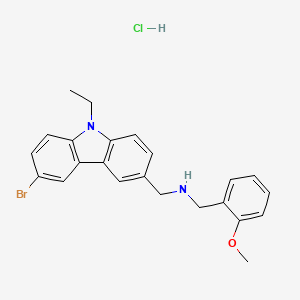
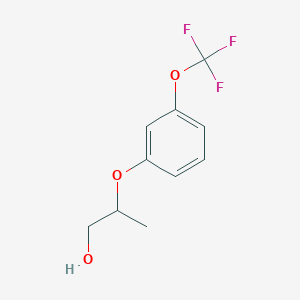
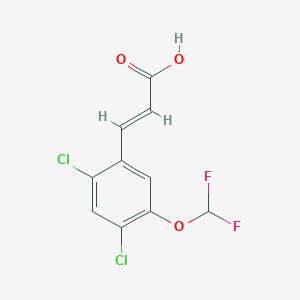
![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)

![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
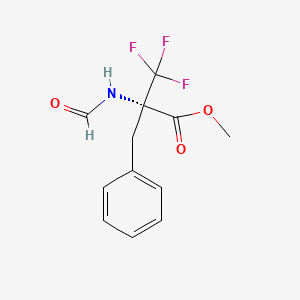
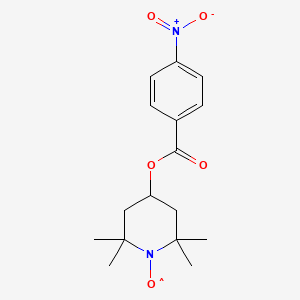
![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

